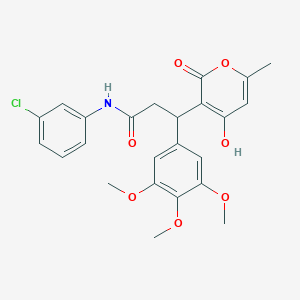![molecular formula C15H17NO2S2 B11061123 3,3'-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one]](/img/structure/B11061123.png)
3,3'-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one] is a chemical compound known for its role as an impurity in Duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat various disorders such as major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization. The compound has a molecular formula of C15H18ClNO2S2 and a molecular weight of 343.89 g/mol.
Chemical Reactions Analysis
3,3’-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one] has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Duloxetine.
Biology: The compound’s interactions with biological systems are studied to understand its effects and potential toxicity.
Medicine: Research into its role as an impurity helps in developing safer pharmaceutical formulations.
Industry: It is used in the development and testing of analytical methods for detecting impurities in pharmaceutical products.
Mechanism of Action
The mechanism of action of 3,3’-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one] is primarily related to its role as an impurity in Duloxetine. It does not have a direct therapeutic effect but can influence the overall efficacy and safety of the pharmaceutical product. The compound may interact with various molecular targets and pathways involved in the metabolism and excretion of Duloxetine.
Comparison with Similar Compounds
3,3’-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one] can be compared with other similar compounds, such as:
3,3’-(Methylimino)bis(1-phenyl-1-propanone): This compound has a similar structure but with phenyl groups instead of thiophene rings.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one: This compound is a related structure with a single thiophene ring and a methylamino group.
The uniqueness of 3,3’-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one] lies in its specific structure and role as an impurity in Duloxetine, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H17NO2S2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-[methyl-(3-oxo-3-thiophen-2-ylpropyl)amino]-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C15H17NO2S2/c1-16(8-6-12(17)14-4-2-10-19-14)9-7-13(18)15-5-3-11-20-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
NJBMZVDZPDAZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)C1=CC=CS1)CCC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4,5-Trimethoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11061045.png)

![1-cycloheptyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11061054.png)
![3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061070.png)
![3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol](/img/structure/B11061079.png)
![4,9-Dimethoxy-7-methyl-5-phenyl-2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11061083.png)

![4-({[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}methyl)benzoic acid](/img/structure/B11061089.png)
![4-(4-hydroxy-3-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11061092.png)
![3-Cyclopropyl-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061107.png)
![3-(3,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061113.png)
![6-(4-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061116.png)
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061135.png)
![3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11061136.png)
